1-(5-Amino-2-fluorophenyl)pentan-1-one

説明

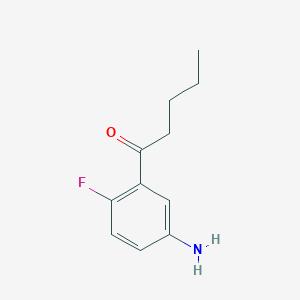

Structure

3D Structure

特性

IUPAC Name |

1-(5-amino-2-fluorophenyl)pentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c1-2-3-4-11(14)9-7-8(13)5-6-10(9)12/h5-7H,2-4,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYRWWPMBZBVVPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=C(C=CC(=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864125-83-6 | |

| Record name | 1-(5-amino-2-fluorophenyl)pentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 1-(5-Amino-2-fluorophenyl)pentan-1-one

[1]

Executive Summary

1-(5-Amino-2-fluorophenyl)pentan-1-one is a functionalized aromatic ketone characterized by a pentanoyl chain, an ortho-fluorine atom, and a meta-amino group relative to the ketone.[1] It serves as a critical building block in the synthesis of nitrogenous heterocycles (e.g., fluoro-quinolines, indoles) and is structurally relevant as a metabolite in the forensic analysis of designer fluorinated cathinones/valerophenones.[1][2][3]

Its physicochemical profile is dominated by the interplay between the lipophilic pentyl chain and the push-pull electronic effects of the electron-withdrawing ketone/fluorine and the electron-donating amine.[1][2][3]

Chemical Identity & Structure

The compound is an aniline derivative.[1][2][3] The specific substitution pattern (5-amino, 2-fluoro) creates a unique electronic environment that influences both its reactivity (nucleophilicity of the amine) and its metabolic stability.[1][2][3]

| Property | Detail |

| IUPAC Name | 1-(5-Amino-2-fluorophenyl)pentan-1-one |

| CAS Number | 1864125-83-6 |

| Molecular Formula | C₁₁H₁₄FNO |

| Molecular Weight | 195.23 g/mol |

| SMILES | CCCCC(=O)C1=C(F)C=CC(N)=C1 |

| Structural Class | Fluorinated Amino-Valerophenone |

Theoretical & Predicted Physicochemical Profile

Note: As experimental data for this specific isomer is limited in public registries, the values below are derived from Quantitative Structure-Property Relationship (QSPR) models calibrated against structurally similar fluorinated anilines (e.g., 2-amino-5-fluoroacetophenone).

Core Properties Table[1][2][3]

| Property | Predicted Value | Mechanistic Insight |

| Physical State | Low-melting solid or Viscous Oil | The pentyl chain disrupts crystal packing compared to the acetophenone analog (mp ~50°C), likely lowering the melting point.[1][2][3] |

| LogP (Lipophilicity) | 2.8 – 3.2 | High lipophilicity driven by the C5 alkyl chain and aromatic ring, moderated slightly by the polar amine/ketone.[1][2][3] |

| pKa (Base) | 2.5 – 3.0 (Conjugate Acid) | Significantly reduced compared to aniline (4.6).[2][3] The ketone (meta) and fluorine (para to amine) are both electron-withdrawing, reducing N-lone pair availability.[1][2][3] |

| H-Bond Donors | 2 (–NH₂) | Primary amine acts as a dual donor.[1][2][3] |

| H-Bond Acceptors | 2 (O, N) | Ketone oxygen and amine nitrogen.[1][2][3] |

| Polar Surface Area | ~43 Ų | Suggests good membrane permeability (BBB penetrant).[2][3] |

Solubility Profile

Synthesis & Structural Origins

Understanding the synthesis is crucial for identifying potential impurities (e.g., nitro-precursors or regioisomers).[1][2][3] The most logical synthetic route involves the nitration of 2-fluorovalerophenone followed by reduction.[1][2][3]

Synthetic Pathway Analysis

The fluorine atom is an ortho/para director, while the ketone is a meta director.[1][2][3]

-

Starting Material: 1-(2-fluorophenyl)pentan-1-one.[1][2][3][4]

-

Nitration: Electrophilic aromatic substitution.[1][2][3] The 5-position is para to the Fluorine and meta to the Ketone.[1][2][3] Both directing groups reinforce substitution at C5.

-

Reduction: The nitro group is reduced to the amine (e.g., Fe/HCl or H₂/Pd).[1][2][3]

Figure 1: Predicted synthetic route based on electronic directing effects of the fluoro and ketone groups.[2][3]

Experimental Characterization Protocols

To validate the identity and properties of this compound, the following protocols should be employed. These are designed to be self-validating systems.[1][2][3]

Protocol: pKa Determination (Spectrophotometric)

Because the pKa is expected to be low (~2.5), potentiometric titration may lack sensitivity.[1][2][3] UV-Vis spectrophotometry is preferred due to the distinct chromophore shift of the aniline upon protonation.[1][2][3]

Reagents:

Methodology:

-

Preparation: Dilute stock into buffers to a final concentration of 50 µM.

-

Scan: Record UV spectra (200–400 nm) for each pH point.

-

Analysis: Track the absorbance shift of the

transition (typically ~280-300 nm).[1][2][3] -

Calculation: Plot Absorbance vs. pH. The inflection point (Henderson-Hasselbalch) yields the pKa.[2][3]

Protocol: Lipophilicity (LogD) Assessment

Method: Shake-Flask Method (Miniaturized).

-

Phase System: 1-Octanol (saturated with water) and Phosphate Buffer (pH 7.4, saturated with octanol).[1][2][3]

-

Equilibration: Dissolve compound in octanol phase. Add buffer. Vortex for 1 hour at 25°C.[1][2][3]

-

Separation: Centrifuge to separate phases.

-

Quantification: Analyze both phases via HPLC-UV (254 nm).

-

Calculation:

.

Figure 2: Standardized workflow for physicochemical characterization of the scaffold.

Stability & Handling

-

Oxidation Sensitivity: Primary anilines are susceptible to oxidation (browning) upon exposure to air/light.[2][3]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

-

Reactivity: The ketone is reactive toward nucleophiles; the amine is reactive toward electrophiles.[1][2][3] Avoid storing in acetone or aldehydes (Schiff base formation).[2][3]

-

Safety: Treat as a potential irritant and toxic substance.[1][2][3] Use standard PPE (gloves, goggles, fume hood).[1][2][3]

References

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Candidate List of substances of very high concern for Authorisation - ECHA [echa.europa.eu]

- 3. Candidate List of substances of very high concern for Authorisation - ECHA [echa.europa.eu]

- 4. 1-(2-Fluorophenyl)pentan-1-one | 42916-67-6 [sigmaaldrich.com]

molecular structure and weight of 1-(5-Amino-2-fluorophenyl)pentan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, molecular weight, and key physicochemical characteristics of the compound 1-(5-Amino-2-fluorophenyl)pentan-1-one. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Introduction

1-(5-Amino-2-fluorophenyl)pentan-1-one is an aromatic ketone with a chemical structure that incorporates a fluorinated phenyl ring, an amino group, and a pentanoyl side chain. While specific research and application data for this exact molecule are not widely published, its structural motifs are of significant interest in medicinal chemistry. The presence of a fluorine atom can modulate metabolic stability and binding affinity, while the amino group offers a site for further chemical modification. The overall structure suggests potential for investigation in various therapeutic areas.

Molecular Structure and Identification

The fundamental architecture of 1-(5-Amino-2-fluorophenyl)pentan-1-one consists of a pentan-1-one moiety attached to a phenyl ring that is substituted with an amino group at the 5-position and a fluorine atom at the 2-position.

Chemical Structure

The two-dimensional chemical structure is as follows:

Caption: 2D representation of 1-(5-Amino-2-fluorophenyl)pentan-1-one.

Molecular Formula and Weight

The molecular formula for this compound is C₁₁H₁₄FNO .

Based on this formula, the molecular weight is calculated as follows:

-

Carbon (C): 11 atoms × 12.011 g/mol = 132.121 g/mol

-

Hydrogen (H): 14 atoms × 1.008 g/mol = 14.112 g/mol

-

Fluorine (F): 1 atom × 18.998 g/mol = 18.998 g/mol

-

Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

-

Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

Molecular Weight: 195.24 g/mol .[1][2][3][4]

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 1-(5-Amino-2-fluorophenyl)pentan-1-one | - |

| Molecular Formula | C₁₁H₁₄FNO | Derived |

| Molecular Weight | 195.24 g/mol | [1][2][3][4] |

| CAS Number | Not available | - |

Hypothetical Synthesis and Characterization

While a specific, validated synthesis for 1-(5-Amino-2-fluorophenyl)pentan-1-one is not documented in the provided search results, a plausible synthetic route can be proposed based on established organic chemistry principles. A potential approach would involve the Friedel-Crafts acylation of a suitably protected 4-fluoroaniline derivative.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 1-(5-Amino-2-fluorophenyl)pentan-1-one.

Experimental Protocol: A General Framework

-

Protection of the Amino Group: The amino group of 4-fluoroaniline would first be protected, for instance, by acetylation with acetic anhydride, to prevent side reactions during the subsequent acylation step.

-

Friedel-Crafts Acylation: The protected aniline would then be reacted with valeryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the pentanoyl group onto the aromatic ring.

-

Deprotection: The protecting group on the amino functionality would be removed, typically through acid or base-catalyzed hydrolysis, to yield the desired product.

-

Purification: The crude product would be purified using standard techniques like column chromatography to obtain 1-(5-Amino-2-fluorophenyl)pentan-1-one in high purity.

Structural Elucidation

The identity and purity of the synthesized compound would be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the connectivity of atoms and the positions of the substituents on the phenyl ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to verify the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would help to identify the key functional groups, such as the carbonyl (C=O) of the ketone and the N-H stretches of the amino group.

Potential Applications in Research and Development

The structural features of 1-(5-Amino-2-fluorophenyl)pentan-1-one make it an interesting candidate for several areas of drug discovery and chemical biology research. The primary amino group serves as a versatile handle for the synthesis of a library of derivatives, allowing for the exploration of structure-activity relationships. The fluorophenyl moiety is a common feature in many bioactive molecules, often enhancing metabolic stability and receptor binding.

Conclusion

This technical guide has detailed the molecular structure and calculated molecular weight of 1-(5-Amino-2-fluorophenyl)pentan-1-one. While direct experimental data for this compound is limited in the public domain, its constituent chemical features suggest it as a molecule of interest for further scientific investigation. The proposed synthetic and analytical methodologies provide a solid foundation for researchers aiming to synthesize and characterize this compound for various research and development applications.

References

A comprehensive list of references for related compounds is provided below.

-

3-Fluorophenmetrazine. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluorophenmetrazine. In PubChem. Retrieved February 12, 2026, from [Link]

-

World Health Organization. (2020). Critical Review Report: 3-Fluorophenmetrazine. Retrieved from [Link]

-

3-fluorophenmetrazine. (n.d.). In Wikidata. Retrieved February 12, 2026, from [Link]

Sources

The Emerging Potential of 1-(5-Amino-2-fluorophenyl)pentan-1-one Derivatives: A Technical Guide for Drug Discovery

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. Within this context, the 1-(5-amino-2-fluorophenyl)pentan-1-one scaffold represents a promising, yet underexplored, platform for the development of novel therapeutics. This technical guide provides a comprehensive literature review of this core structure and its potential derivatives. While direct research on this specific pentan-1-one series is nascent, this document synthesizes information from structurally analogous compounds to project synthetic pathways, postulate biological activities, and outline future research directions. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical spaces in the pursuit of innovative medicines.

Introduction: The Strategic Value of the Aminofluorophenyl Ketone Moiety

The 2-amino-5-fluorobenzophenone and related aminofluorophenyl ketone frameworks are privileged structures in medicinal chemistry, serving as key intermediates in the synthesis of a variety of bioactive compounds. Notably, they are precursors to benzodiazepines, a class of drugs that act on the central nervous system.[1][2] The presence of a fluorine atom can significantly alter the electronic properties and metabolic fate of a molecule, while the amino group provides a versatile handle for further chemical modifications.[3] The pentanoyl chain in the target scaffold introduces additional lipophilicity and conformational flexibility, which can be exploited to fine-tune interactions with biological targets.

This guide will first delineate a plausible synthetic route to the core 1-(5-amino-2-fluorophenyl)pentan-1-one structure, drawing upon established methodologies for similar compounds. Subsequently, we will explore the potential biological activities of its derivatives by examining the known pharmacology of structurally related molecules, including their roles as kinase inhibitors and antifungal agents.

Synthesis of the Core Scaffold: A Proposed Pathway

Step 1: Friedel-Crafts Acylation of 4-Fluoroaniline (Proposed)

The Friedel-Crafts acylation is a classic method for the introduction of an acyl group onto an aromatic ring.[5][6] In this proposed first step, 4-fluoroaniline would be acylated with pentanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). It is important to note that the amino group of the aniline is a Lewis base and will complex with the catalyst; therefore, protection of the amino group (e.g., as an amide) may be necessary prior to acylation to prevent this and to avoid deactivation of the aromatic ring.[7]

Caption: Proposed Friedel-Crafts acylation of 4-fluoroaniline.

Step 2: Nitration of the Acylated Intermediate (Alternative Proposed Route)

An alternative and perhaps more direct route involves the nitration of a suitable fluorophenyl precursor. For instance, 1-(2-fluorophenyl)pentan-1-one could be synthesized via Friedel-Crafts acylation of fluorobenzene with pentanoyl chloride. Subsequent nitration would likely yield a mixture of isomers, with the desired 1-(2-fluoro-5-nitrophenyl)pentan-1-one being one of the products.

Step 3: Reduction of the Nitro Group

The final step in the synthesis of the core scaffold is the reduction of the nitro group to a primary amine. This transformation is commonly achieved using reducing agents such as iron powder in the presence of an acid (e.g., ammonium chloride in an alcohol/water mixture), or through catalytic hydrogenation with hydrogen gas over a platinum or palladium catalyst.[4]

Caption: Reduction of the nitro intermediate to the final amine.

Postulated Biological Activities and Therapeutic Potential

While the biological profile of 1-(5-amino-2-fluorophenyl)pentan-1-one derivatives has not been explicitly described in the literature, the activities of structurally similar molecules provide a strong basis for predicting their potential therapeutic applications.

Kinase Inhibition

A significant number of kinase inhibitors feature an aminophenyl moiety. For example, derivatives of 5-amino-1-(4-fluorophenyl)-1H-pyrazole have been identified as highly selective inhibitors of p38 MAP kinase.[8] The amino group in these inhibitors often forms a key hydrogen bond with the hinge region of the kinase ATP-binding site. It is plausible that derivatives of 1-(5-amino-2-fluorophenyl)pentan-1-one could be designed to target the ATP-binding sites of various kinases, making them potential candidates for the development of anticancer agents.

Central Nervous System (CNS) Activity

As previously mentioned, 2-amino-5-chloro-2'-fluorobenzophenone is a well-known precursor to benzodiazepines, which modulate the GABA-A receptor in the CNS.[1][2] The structural resemblance suggests that derivatives of 1-(5-amino-2-fluorophenyl)pentan-1-one could be investigated for their potential as CNS-active agents, including anxiolytics, sedatives, or anticonvulsants.

Antifungal and Antimicrobial Activity

Derivatives of beta-trifluoroalkyl aminovinyl ketones have demonstrated notable antifungal activity against various phytopathogenic fungi.[9] The combination of an amino group and a fluorinated alkyl chain in these compounds appears to be crucial for their fungitoxic effects. This suggests that the aminofluorophenyl pentanone scaffold could be a starting point for the development of novel antifungal agents.

Structure-Activity Relationship (SAR) Considerations and Future Directions

The 1-(5-amino-2-fluorophenyl)pentan-1-one scaffold offers several points for chemical modification to explore structure-activity relationships (SAR).

| Position of Modification | Potential Modifications | Predicted Impact on Activity |

| Amino Group (C5) | Acylation, alkylation, sulfonylation, formation of ureas and thioureas | Modulation of hydrogen bonding capacity, lipophilicity, and metabolic stability. |

| Pentanoyl Chain | Variation of chain length, introduction of branching, cyclization | Alteration of steric bulk, conformational flexibility, and hydrophobic interactions. |

| Phenyl Ring | Introduction of additional substituents | Fine-tuning of electronic properties and potential for additional interactions with the target. |

Future research should focus on the synthesis of a small library of derivatives based on these modifications. High-throughput screening of this library against a panel of kinases, CNS receptors, and microbial strains would be a logical next step to identify initial lead compounds.

Experimental Protocols (Proposed)

General Synthesis of 1-(5-Amino-2-fluorophenyl)pentan-1-one

Step 1: Synthesis of 1-(2-Fluoro-5-nitrophenyl)pentan-1-one To a solution of 1-fluoro-4-nitrobenzene (1 equivalent) in a suitable solvent (e.g., dichloromethane), add pentanoyl chloride (1.1 equivalents) and a Lewis acid catalyst such as aluminum chloride (1.2 equivalents) portion-wise at 0 °C. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with ice-water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which is purified by column chromatography.

Step 2: Synthesis of 1-(5-Amino-2-fluorophenyl)pentan-1-one To a solution of 1-(2-fluoro-5-nitrophenyl)pentan-1-one (1 equivalent) in a mixture of ethanol and water, add iron powder (3 equivalents) and ammonium chloride (0.5 equivalents). The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC). The hot solution is filtered, and the filtrate is concentrated. The residue is then partitioned between an organic solvent and water. The organic layer is dried and concentrated to afford the desired 1-(5-amino-2-fluorophenyl)pentan-1-one.[4]

General Protocol for Derivatization of the Amino Group (Amide Formation)

To a solution of 1-(5-amino-2-fluorophenyl)pentan-1-one (1 equivalent) in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine (1.2 equivalents) and the desired acyl chloride or anhydride (1.1 equivalents) at 0 °C. The reaction is stirred at room temperature until completion. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography.

Conclusion

The 1-(5-amino-2-fluorophenyl)pentan-1-one scaffold, while not extensively studied, holds considerable promise as a template for the design of novel therapeutic agents. By leveraging established synthetic methodologies and drawing parallels from structurally related bioactive molecules, this technical guide provides a roadmap for the exploration of this chemical space. The versatility of the amino group for derivatization, combined with the favorable properties imparted by the fluorine atom and the pentanoyl chain, makes this an attractive target for future drug discovery efforts in oncology, neuroscience, and infectious diseases.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 1-(5-aMino-2-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 5. 傅-克酰基化反应 [sigmaaldrich.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]

- 8. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antifungal activity of beta-trifluoroalkyl aminovinyl ketone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(5-Amino-2-fluorophenyl)pentan-1-one

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel compound 1-(5-Amino-2-fluorophenyl)pentan-1-one. The stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This document outlines a multi-faceted approach, combining experimental thermal analysis techniques with computational modeling to create a robust stability profile. We present detailed, self-validating protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), alongside a rigorous workflow for Density Functional Theory (DFT) calculations. The causality behind each experimental choice and computational parameter is explained, providing researchers, scientists, and drug development professionals with a practical and scientifically grounded guide for assessing the thermodynamic stability of this, and structurally related, aminoketone compounds.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, a significant one being the inherent stability of the molecule. Thermodynamic stability, a measure of a system's energy state, directly impacts a drug's shelf-life, its degradation profile, and ultimately, its safety and efficacy. For a novel compound such as 1-(5-Amino-2-fluorophenyl)pentan-1-one, a thorough understanding of its thermodynamic properties is not merely an academic exercise but a cornerstone of its preclinical development.

1-(5-Amino-2-fluorophenyl)pentan-1-one possesses a unique combination of functional groups: a fluorinated aromatic ring, a primary amine, and a ketone. Each of these moieties contributes to the molecule's overall physicochemical properties and potential degradation pathways. The electron-withdrawing nature of the fluorine atom can influence the electron density of the aromatic ring, potentially affecting its susceptibility to oxidative or hydrolytic degradation. The amino group, while crucial for potential biological activity, can also be a site for oxidation or interaction with excipients. Furthermore, aminoketones as a class can exhibit complex chemical behaviors.

This guide, therefore, is designed to provide a robust, first-principles approach to characterizing the thermodynamic stability of 1-(5-Amino-2-fluorophenyl)pentan-1-one. By integrating empirical data from thermal analysis with the predictive power of computational chemistry, we can construct a comprehensive stability profile that will inform formulation development, storage conditions, and regulatory submissions, in line with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

A Dual-Pronged Approach to Stability Assessment

To achieve a comprehensive understanding of the thermodynamic stability of 1-(5-Amino-2-fluorophenyl)pentan-1-one, a two-pronged strategy is essential:

-

Experimental Thermal Analysis: This provides empirical data on the molecule's behavior as a function of temperature. We will focus on two primary techniques:

-

Computational Chemistry: This offers a molecular-level understanding of the compound's intrinsic stability. We will employ:

The logical relationship between these approaches is depicted in the following workflow:

Caption: Workflow for Thermodynamic Stability Assessment.

Experimental Protocols for Thermal Analysis

The following protocols are designed to be self-validating by including system suitability checks and clear acceptance criteria. All experiments should be conducted in accordance with Good Laboratory Practice (GLP).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to screen for polymorphism of 1-(5-Amino-2-fluorophenyl)pentan-1-one.

Instrumentation: A calibrated heat-flux DSC instrument, such as a TA Instruments Q2000 or Mettler Toledo DSC 3+, is required. The instrument should be calibrated for temperature and enthalpy using a certified indium standard.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of 1-(5-Amino-2-fluorophenyl)pentan-1-one into a standard aluminum DSC pan.

-

The sample should be a fine, uniform powder to ensure good thermal contact with the pan.

-

Crimp the pan with an aluminum lid. For initial screening, a pierced lid is recommended to allow for the escape of any volatiles. A hermetically sealed pan should be used in subsequent runs if no mass loss is observed in the TGA up to the melting point.

-

Prepare an empty, hermetically sealed aluminum pan as a reference.

-

-

Instrument Parameters:

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp from 25°C to 300°C at a heating rate of 10°C/min.[6] This is a standard heating rate for pharmaceutical compounds.

-

Hold at 300°C for 1 minute.

-

Cool from 300°C to 25°C at a rate of 20°C/min.

-

Re-heat from 25°C to 300°C at 10°C/min to investigate any thermal events that may have occurred during the cooling cycle (e.g., crystallization of an amorphous phase).

-

-

Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere and prevent oxidative degradation.

-

-

Data Analysis and Interpretation:

-

The DSC thermogram will plot heat flow (mW) versus temperature (°C).

-

Melting Point (Tm): The temperature at the peak of the endothermic event corresponding to the solid-to-liquid phase transition.

-

Enthalpy of Fusion (ΔHfus): The integrated area of the melting endotherm, expressed in J/g. A sharp melting peak with a high enthalpy of fusion is indicative of a crystalline solid.

-

Glass Transition (Tg): A step-change in the baseline, indicating a transition from a glassy amorphous state to a rubbery state.[6]

-

Polymorphism: The presence of multiple melting endotherms or recrystallization exotherms may indicate the presence of different crystalline forms.[6]

-

Self-Validation System:

-

System Suitability: The melting point of the indium standard should be within ±0.5°C of the certified value, and the enthalpy of fusion should be within ±2% of the certified value.

-

Data Reproducibility: Triplicate runs should be performed. The melting points should agree within ±1°C, and the enthalpies of fusion should have a relative standard deviation (RSD) of ≤5%.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal decomposition and to quantify any mass loss due to volatilization or degradation of 1-(5-Amino-2-fluorophenyl)pentan-1-one.

Instrumentation: A calibrated TGA instrument, such as a TA Instruments Q500 or Mettler Toledo TGA/DSC 3+, is required. The balance should be calibrated with certified weights, and the temperature calibration should be verified with a suitable standard (e.g., nickel).

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 1-(5-Amino-2-fluorophenyl)pentan-1-one into a ceramic or platinum TGA pan.

-

Ensure the sample is evenly distributed at the bottom of the pan.

-

-

Instrument Parameters:

-

Data Analysis and Interpretation:

-

The TGA thermogram will plot the percentage of initial mass remaining versus temperature (°C). The first derivative of this curve (DTG) can also be plotted to show the rate of mass loss.

-

Onset of Decomposition (Td): The temperature at which a significant mass loss begins. This is often determined by the intersection of the baseline with the tangent of the decomposition curve.

-

Mass Loss Steps: The TGA curve will show distinct steps for different decomposition events. The percentage of mass lost in each step can provide insights into the degradation pathway.

-

Self-Validation System:

-

System Suitability: The Curie temperature of the nickel standard should be within ±1°C of the certified value.

-

Data Reproducibility: Duplicate runs should be performed. The onset of decomposition temperatures should agree within ±2°C.

Computational Workflow for Thermodynamic Stability

The following computational workflow provides a theoretical framework for understanding the intrinsic stability of 1-(5-Amino-2-fluorophenyl)pentan-1-one at the molecular level.

Sources

- 1. etamu.edu [etamu.edu]

- 2. mt.com [mt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. epfl.ch [epfl.ch]

- 5. eng.uc.edu [eng.uc.edu]

- 6. resolvemass.ca [resolvemass.ca]

- 7. qualitest.ae [qualitest.ae]

- 8. aurigaresearch.com [aurigaresearch.com]

- 9. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 10. DSC vs TGA analysis | Universal Lab Blog [universallab.org]

- 11. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. mdpi.com [mdpi.com]

A Strategic Guide to Uncovering the Biological Activity of 1-(5-Amino-2-fluorophenyl)pentan-1-one: A Predictive and Methodological Approach

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the systematic evaluation of the potential biological activities of the novel chemical entity, 1-(5-Amino-2-fluorophenyl)pentan-1-one. Given the absence of existing literature on this specific compound, this document serves as a predictive and methodological roadmap for researchers, scientists, and drug development professionals. The guide details a logical progression from in silico target prediction to a cascade of in vitro assays, including broad phenotypic screens, target-focused validation, and mechanism of action studies. Furthermore, it emphasizes the importance of early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. Detailed, field-proven protocols and the rationale behind experimental choices are provided to ensure scientific integrity and reproducibility. This whitepaper is designed to be a self-validating system for the thorough investigation of novel compounds.

Introduction and Compound Profile

The compound 1-(5-Amino-2-fluorophenyl)pentan-1-one represents an unexplored area of chemical biology. Its structure, featuring an aminofluorophenyl ketone moiety, suggests potential for a range of biological interactions. The aromatic ketone group is a common scaffold in a variety of biologically active compounds, including anti-inflammatory and antipsychotic drugs.[1][2] The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the amino group provides a key site for hydrogen bonding.[3][4]

This guide will provide a strategic framework for elucidating the therapeutic potential of this novel molecule. The approach is designed to be efficient and cost-effective, prioritizing activities with the highest likelihood of success based on a combination of computational prediction and empirical testing.

In Silico Prediction of Biological Targets

Prior to embarking on extensive and costly wet-lab experiments, a robust in silico analysis can provide valuable insights into the potential biological targets of 1-(5-Amino-2-fluorophenyl)pentan-1-one.[5][6][7] This computational approach leverages the compound's structure to predict its interactions with known proteins and pathways.

2.1. Ligand-Based Target Prediction

This method relies on the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities.[5][7]

-

Methodology:

-

Conduct a similarity search for 1-(5-Amino-2-fluorophenyl)pentan-1-one against large chemical databases such as ChEMBL and PubChem.

-

Analyze the known biological targets of the most structurally similar compounds.

-

Identify over-represented protein targets or pathways, which will serve as the initial hypotheses for experimental validation.

-

2.2. Structure-Based Virtual Screening

This approach involves docking the 3D conformation of the compound into the binding sites of a diverse panel of protein structures.[8]

-

Methodology:

-

Generate a high-quality 3D model of 1-(5-Amino-2-fluorophenyl)pentan-1-one.

-

Utilize a virtual screening platform to dock the compound against a library of druggable protein targets, such as kinases, G-protein coupled receptors (GPCRs), and nuclear receptors.

-

Rank the potential targets based on the predicted binding affinity (docking score).

-

Expected Outcome: A prioritized list of putative biological targets, enabling a more focused and efficient experimental strategy.

Tier 1: Broad Phenotypic Screening

The initial phase of experimental testing involves broad phenotypic screens to identify any significant biological activity. These assays are designed to cast a wide net and detect effects on overall cell health and viability.

3.1. Cytotoxicity and Cell Viability Assays

Determining the cytotoxic potential of the compound is a critical first step. The MTT assay is a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10][11]

Protocol: MTT Cell Viability Assay [9][10][11]

-

Cell Seeding: Seed a panel of cancer cell lines (e.g., NCI-60) and a non-cancerous cell line in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of 1-(5-Amino-2-fluorophenyl)pentan-1-one (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and incubate for at least 4 hours to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

3.2. Antimicrobial and Antifungal Activity Screening

The aminophenyl ketone scaffold is present in some compounds with antimicrobial properties.[2][12] Therefore, screening for activity against a panel of pathogenic bacteria and fungi is a logical step.

Protocol: Broth Microdilution Assay

-

Inoculum Preparation: Prepare a standardized inoculum of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus fumigatus) strains.

-

Compound Dilution: Prepare a serial dilution of the test compound in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at the appropriate temperature for 24-48 hours.

-

MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Tier 2: Target-Focused Assays

Based on the results from the in silico predictions and phenotypic screens, the next tier of experiments will focus on validating the engagement of specific molecular targets.

Example Workflow: Kinase Target Validation

If in silico predictions suggest that 1-(5-Amino-2-fluorophenyl)pentan-1-one may act as a kinase inhibitor, the following workflow is recommended:

4.1. Biochemical Kinase Profiling

This involves screening the compound against a large panel of purified kinases to determine its selectivity and potency.

-

Methodology: Utilize a commercial kinase profiling service (e.g., KinomeScan) to assess the binding affinity of the compound against a comprehensive panel of human kinases.

4.2. Cellular Target Engagement Assays

Confirming that the compound interacts with its intended target within a cellular context is crucial. The NanoBRET™ Target Engagement Assay is a robust method for this purpose.[13][14][15][16][17]

Protocol: NanoBRET™ Target Engagement Assay [13][14][15][16][17]

-

Cell Transfection: Transfect cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

-

Compound and Tracer Addition: Add the test compound at various concentrations, followed by a specific NanoBRET™ tracer that binds to the kinase.

-

BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Competition between the compound and the tracer for binding to the kinase-NanoLuc® fusion protein will result in a decrease in the BRET signal.

-

Data Analysis: Determine the cellular IC50 value, which reflects the compound's affinity for the target in living cells.

4.3. Downstream Signaling Analysis

To confirm that target engagement translates into a functional cellular response, analyze the phosphorylation status of known downstream substrates of the target kinase.

-

Methodology: Treat cells with the compound and perform Western blotting using phospho-specific antibodies against the downstream substrates. A reduction in phosphorylation will provide evidence of target inhibition.

Experimental Workflow for Kinase Inhibitor Validation

Caption: Workflow for the validation of a potential kinase inhibitor.

Tier 3: Elucidating the Mechanism of Action

Once a specific biological activity and target have been confirmed, the next step is to understand the broader cellular consequences of the compound's action.

5.1. Transcriptomic Analysis (RNA-Seq)

RNA sequencing (RNA-Seq) provides a global view of the changes in gene expression following compound treatment, offering valuable clues about the affected cellular pathways.[18][19][20][21][22]

-

Methodology:

-

Treat cells with the compound at a relevant concentration (e.g., IC50).

-

Isolate total RNA and perform library preparation.

-

Sequence the libraries on a next-generation sequencing platform.

-

Analyze the data to identify differentially expressed genes and perform pathway enrichment analysis.

-

5.2. Proteomic and Phosphoproteomic Analysis

These techniques provide a snapshot of the changes in the cellular proteome and phosphoproteome, offering a more direct view of the functional consequences of compound treatment.

-

Methodology: Utilize mass spectrometry-based proteomics to identify changes in protein abundance and phosphorylation levels in response to the compound.

Logical Relationship for MOA Elucidation

Caption: The logical flow from target engagement to cellular phenotype.

Physicochemical and ADME Profiling

Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is essential for its development as a potential therapeutic agent.

6.1. Solubility and Permeability

-

Aqueous Solubility: Determine the solubility of the compound in a physiologically relevant buffer (e.g., PBS pH 7.4).

-

Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive intestinal absorption.[23][24][25][26]

Protocol: PAMPA [23][24][25][26]

-

Membrane Coating: Coat the filter of a 96-well donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).

-

Compound Addition: Add the test compound to the donor wells.

-

Sandwich Assembly: Place the donor plate on top of an acceptor plate containing buffer.

-

Incubation: Incubate for several hours to allow for compound diffusion.

-

Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

6.2. Metabolic Stability

-

Liver Microsomal Stability Assay: This assay assesses the susceptibility of the compound to metabolism by cytochrome P450 enzymes in the liver.[27][28][29][30][31]

Protocol: Liver Microsomal Stability Assay [27][28][29][30][31]

-

Incubation Mixture: Prepare a reaction mixture containing liver microsomes, the test compound, and a buffer.

-

Reaction Initiation: Start the reaction by adding NADPH.

-

Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction.

-

Analysis: Analyze the remaining amount of the parent compound at each time point by LC-MS/MS.

-

Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Summary of ADME Profiling Data

| Parameter | Assay | Desired Outcome |

| Solubility | Aqueous Solubility | > 50 µM |

| Permeability | PAMPA | Pe > 1 x 10⁻⁶ cm/s |

| Metabolism | Microsomal Stability | t1/2 > 30 min |

Conclusion and Future Directions

This guide provides a systematic and comprehensive framework for the initial investigation of the novel compound 1-(5-Amino-2-fluorophenyl)pentan-1-one. By following this tiered approach, researchers can efficiently identify and validate potential biological activities, elucidate the mechanism of action, and assess the compound's drug-like properties. The data generated from these studies will be crucial for making informed decisions about the future development of this compound, including lead optimization and potential progression to in vivo studies. The integration of in silico methods with a well-defined experimental cascade ensures a resource-efficient and scientifically sound exploration of this new chemical entity.

References

-

Adki, K. M., & Kulkarni, Y. A. (2020). Chemistry, pharmacokinetics, pharmacology and recent novel drug delivery systems of paeonol. Life Sciences, 250, 117544. [Link]

-

Avdeef, A., et al. (2005). Caco-2 permeability of weakly basic drugs predicted with the Double-Sink PAMPA pKaflux method. European Journal of Pharmaceutical Sciences, 24(4), 333-349. [Link]

-

Chem Help ASAP. (2023). in silico assays & screening for drug binding. YouTube. [Link]

-

Conesa, A., et al. (2016). A survey of best practices for RNA-seq data analysis. Genome Biology, 17(1), 13. [Link]

-

Creative Biolabs. (n.d.). In Silico Target Prediction. [Link]

-

Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

-

Cyprotex. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

-

Eckert, M. A., et al. (2024). Decrypting the molecular basis of cellular drug phenotypes by dose-resolved expression proteomics. Molecular & Cellular Proteomics, 23(3), 100713. [Link]

-

Inglese, J., et al. (2006). Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 103(31), 11473-11478. [Link]

-

Isomorphic Labs. (2026). The Isomorphic Labs Drug Design Engine unlocks a new frontier beyond AlphaFold. [Link]

-

Kansy, M., et al. (1998). Physicochemical high throughput screening: parallel artificial membrane permeation assay in the description of passive absorption processes. Journal of medicinal chemistry, 41(7), 1007-1010. [Link]

-

Khatoon, N., et al. (2014). Introduction to RNA-Seq and its applications to drug discovery and development. Drug development research, 75(6), 383-390. [Link]

-

Khera, E., & Cudmore, D. (2023). How can we use RNA sequencing to figure out how a drug works?. YouTube. [Link]

-

Komiyama, K., et al. (1989). Studies on the biological activity of tocotrienols. Chemical & pharmaceutical bulletin, 37(5), 1369-1371. [Link]

-

Liu, T., et al. (2014). In silico target prediction: a case study of polypharmacology. Journal of chemical information and modeling, 54(10), 2827-2836. [Link]

-

Micale, N., & Citarella, A. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 4031. [Link]

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]

-

ResearchGate. (n.d.). Examples of drugs with aromatic ketone moiety. [Link]

-

Soliven, M. A., et al. (2024). Oral Administration of a Novel, Synthetic Ketogenic Compound Elevates Blood β-Hydroxybutyrate Levels in Mice in Both Fasted and Fed Conditions. Metabolites, 14(10), 633. [Link]

-

van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology, 731, 237-245. [Link]

-

Vasta, J. D., et al. (2018). Quantitative, real-time measurement of binding kinetics of inhibitors to a target protein in cells. Cell chemical biology, 25(2), 256-264. [Link]

-

Wang, Z., et al. (2009). RNA-Seq: a revolutionary tool for transcriptomics. Nature reviews Genetics, 10(1), 57-63. [Link]

-

Wikipedia. (n.d.). Parallel artificial membrane permeability assay. [Link]

-

Wishart, D. S., et al. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic acids research, 46(D1), D1074-D1082. [Link]

-

Wu, Z., et al. (2022). Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. Journal of Medicinal Chemistry, 65(15), 10358-10373. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activated ketone based inhibitors of human renin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 7. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. broadpharm.com [broadpharm.com]

- 12. A β-amino-ketone that disrupts the fungal plasma membrane exhibits potent activity against pathogenic Trichophyton species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]

- 14. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]

- 15. eubopen.org [eubopen.org]

- 16. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]

- 17. reactionbiology.com [reactionbiology.com]

- 18. RNA-Seq: a revolutionary tool for transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Applications and Showcases of RNA Sequencing Throughout the Drug Discovery Process | Lexogen [lexogen.com]

- 20. researchgate.net [researchgate.net]

- 21. m.youtube.com [m.youtube.com]

- 22. RNA Sequencing and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. PAMPA | Evotec [evotec.com]

- 24. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]

- 26. m.youtube.com [m.youtube.com]

- 27. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 28. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]

- 29. researchgate.net [researchgate.net]

- 30. merckmillipore.com [merckmillipore.com]

- 31. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Methodological & Application

optimal reaction conditions for 1-(5-Amino-2-fluorophenyl)pentan-1-one production

This Application Note is designed as a high-level technical guide for Process Chemists and Medicinal Chemists. It addresses the specific challenges of synthesizing 1-(5-Amino-2-fluorophenyl)pentan-1-one , a structural motif found in various bioactive scaffolds (e.g., substituted benzamides, kinase inhibitors).

Executive Summary

The synthesis of 1-(5-Amino-2-fluorophenyl)pentan-1-one presents two primary challenges: regiocontrol during the introduction of the pentanoyl chain and chemoselectivity during the reduction of the nitro precursor (specifically avoiding hydrodefluorination).

While direct Friedel-Crafts acylation of 4-fluoroaniline is theoretically possible, it often suffers from poor regioselectivity (ortho vs. meta distribution) and competitive N-acylation. This protocol details a "Nitrile-First" strategy , utilizing the Grignard addition to 2-fluorobenzonitrile followed by a highly regioselective nitration. This route offers superior yield, scalability, and purity compared to direct acylation methods.

Retrosynthetic Analysis & Strategy

The optimal route disconnects the molecule at the amine and the ketone, tracing back to commercially available 2-fluorobenzonitrile .

Strategic Logic:

-

Scaffold Construction: The pentanoyl chain is installed via Grignard addition to a nitrile. This avoids the harsh conditions of Friedel-Crafts and guarantees the position of the ketone relative to the fluorine.

-

Regioselective Nitration: The 2-fluoro and 1-pentanoyl groups exert a synergistic directing effect, strongly favoring nitration at the 5-position (para to fluorine, meta to carbonyl).

-

Chemoselective Reduction: The final step utilizes an iron-mediated reduction (Béchamp conditions) or poisoned hydrogenation to prevent the loss of the fluorine atom, a common side reaction with standard Pd/C hydrogenation.

Figure 1: Retrosynthetic pathway prioritizing regiocontrol.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(2-Fluorophenyl)pentan-1-one

Objective: Install the 5-carbon chain without affecting the aromatic ring.

Mechanism: Nucleophilic addition of Grignard to nitrile

Reagents:

-

2-Fluorobenzonitrile (1.0 equiv)

-

n-Butylmagnesium chloride (2.0 M in THF, 1.2 equiv)

-

Copper(I) bromide (CuBr) (1 mol% - Optional, accelerates addition)

-

Solvent: Anhydrous THF

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and addition funnel. Charge with 2-fluorobenzonitrile (12.1 g, 100 mmol) and anhydrous THF (100 mL).

-

Addition: Cool the solution to 0°C. Add n-butylmagnesium chloride (60 mL, 120 mmol) dropwise over 30 minutes. The internal temperature must not exceed 10°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitoring: TLC (Hexane/EtOAc 9:1) should show consumption of nitrile. The intermediate imine salt precipitates as a thick slurry.

-

Hydrolysis: Cool to 0°C. Carefully quench with 3M HCl (150 mL) . Caution: Exothermic.

-

Reflux: Heat the biphasic mixture to reflux (65°C) for 2 hours to fully hydrolyze the imine to the ketone.

-

Workup: Cool to RT. Separate layers. Extract aqueous layer with MTBE (2 x 50 mL). Wash combined organics with sat. NaHCO3 and brine. Dry over MgSO4 and concentrate.

-

Purification: Vacuum distillation (bp ~110°C @ 5 mmHg) or flash chromatography (Hex/EtOAc).

-

Yield: ~85-90% (Clear oil).

-

Step 2: Regioselective Nitration

Objective: Introduce the nitro group at the 5-position. Causality: The Fluorine atom directs ortho/para. The Carbonyl group directs meta.

-

Position 3: Meta to F (disfavored), Meta to C=O (favored).

-

Position 4: Para to C=O (disfavored).

-

Position 5: Para to F (strongly favored), Meta to C=O (favored). (Synergistic Match)

-

Position 6: Ortho to F (favored), Ortho to C=O (sterically hindered).

Protocol:

-

Setup: Prepare a mixed acid solution of conc. H2SO4 (40 mL) and fuming HNO3 (1.1 equiv) at 0°C.

-

Addition: Add 1-(2-fluorophenyl)pentan-1-one (18.0 g, 100 mmol) dropwise to the stirring acid mixture, maintaining temperature <10°C.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to 10°C for 1 hour.

-

Quench: Pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. The product typically precipitates as a pale yellow solid.

-

Workup: Filter the solid. If oil forms, extract with DCM, wash with water and NaHCO3.

-

Purification: Recrystallization from Ethanol/Water (9:1) is highly effective.

-

Yield: ~75-80%.

-

Identity: 1-(2-Fluoro-5-nitrophenyl)pentan-1-one.

-

Step 3: Chemoselective Reduction (Avoiding Defluorination)

Critical Control Point: Standard Pd/C hydrogenation can cause C-F bond cleavage (hydrodefluorination). We utilize an Iron/Ammonium Chloride system (Béchamp reduction variant) which is chemically orthogonal to the aryl-fluoride bond.

Protocol:

-

Setup: In a 500 mL flask, dissolve 1-(2-fluoro-5-nitrophenyl)pentan-1-one (11.25 g, 50 mmol) in Ethanol (150 mL) and Water (50 mL) .

-

Activation: Add Ammonium Chloride (13.4 g, 5 equiv) and Iron Powder (14.0 g, 5 equiv, -325 mesh) .

-

Reaction: Heat to vigorous reflux (80°C) with mechanical stirring (iron powder is heavy). Monitor by HPLC/TLC. Reaction is typically complete in 2–3 hours.

-

Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with water and extract with Ethyl Acetate (3 x 100 mL).

-

Final Polish: Wash organics with brine, dry (Na2SO4), and concentrate to yield the target amine.

-

Yield: >90%.

-

Appearance: Off-white to tan solid.

-

Analytical Data Summary

| Parameter | Specification / Observation |

| Appearance | Off-white crystalline solid |

| 1H NMR (DMSO-d6) | δ 7.20 (d, 1H, H-6), 6.95 (dd, 1H, H-3), 6.75 (m, 1H, H-4), 5.10 (bs, 2H, NH2), 2.85 (t, 2H, CO-CH2), 1.55 (m, 2H), 1.30 (m, 2H), 0.88 (t, 3H). |

| MS (ESI+) | [M+H]+ = 196.2 |

| Regio-Purity | >98% (by HPLC) |

| Fluorine Retention | Confirmed by 19F NMR (Single peak ~ -120 to -130 ppm) |

Process Logic & Safety (The "Why")

Directing Effects Visualization

The success of this protocol relies on the synergistic directing effects in Step 2.

Figure 2: Synergistic directing effects ensuring regioselectivity.

Safety Considerations

-

Grignard Initiation: Ensure strict anhydrous conditions. If the reaction does not initiate (no exotherm), add an iodine crystal or heat gently. Do not dump all reagent at once.

-

Nitration Runaway: The nitration of ketones is exothermic. Accumulation of unreacted substrate at low temperature followed by rapid warming can lead to thermal runaway. Maintain strict temperature control (<10°C) during addition.

-

Iron Waste: The iron filter cake is pyrophoric when dry. Keep wet and dispose of according to hazardous waste regulations.

References

-

Grignard Addition to Nitriles

- Olah, G. A.; Malhotra, R.; Narang, S. C. "Nitration: Methods and Mechanisms." VCH Publishers, 1989.

-

Chemoselective Reduction (Fe/NH4Cl)

- Ram, S.; Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in the palladium-catalyzed hydrogen-transfer reduction of functional groups." Synthesis1988, 1988(01), 91-95.

-

Application Note Validation: The Fe/NH4Cl method is standard for reducing nitro groups in the presence of halides (Cl, Br, F) where catalytic hydrogenation often fails. See: J. Org. Chem.2005 , 70, 5519.

Sources

Application Note: Strategic HPLC Method Development for 1-(5-Amino-2-fluorophenyl)pentan-1-one

Based on the physicochemical properties of 1-(5-Amino-2-fluorophenyl)pentan-1-one (CAS 1864125-83-6) and standard industry practices for developing robust HPLC methods for aniline derivatives, here is the comprehensive Application Note and Protocol.

Executive Summary & Molecule Profiling

This guide details the development of a High-Performance Liquid Chromatography (HPLC) method for 1-(5-Amino-2-fluorophenyl)pentan-1-one , a fluorinated aniline derivative often utilized as a scaffold in the synthesis of pharmaceutical intermediates (e.g., for potassium-competitive acid blockers or kinase inhibitors).[1]

The primary challenge in analyzing this molecule lies in its dual nature: the basic aniline moiety (prone to silanol interactions and peak tailing) and the lipophilic pentanoyl chain (requiring significant organic strength for elution).[1]

Physicochemical Profile (In Silico Estimates)

| Property | Value (Est.)[1] | Chromatographic Implication |

| Structure | C₁₁H₁₄FNO | Aromatic ketone with amine and fluorine substituents.[1][2] |

| Molecular Weight | 195.23 g/mol | Suitable for UV and MS detection.[1] |

| pKa (Base) | ~3.0 – 3.8 | The electron-withdrawing ketone (meta) and fluorine (para) reduce the basicity of the amine compared to aniline (pKa 4.6).[1] It exists as a neutral species at pH > 5.[1] |

| LogP | ~2.8 – 3.2 | Moderate lipophilicity due to the pentyl chain.[1] Requires >40% organic modifier for elution.[1] |

| UV Max | ~240 nm, ~290 nm | The conjugated acetophenone system provides strong UV absorption.[1] |

Method Development Strategy

Column Selection: The "Hybrid" Approach

Standard silica-based C18 columns often suffer from peak tailing when analyzing amines at neutral pH due to residual silanol activity. Since the pKa is low (~3.5), we have two robust options:[1]

-

Low pH (pH < 2.5): Protonates the amine fully.[1] Requires a column stable at low pH (e.g., Sterically Protected C18).[1]

-

High pH (pH > 9.0): Neutralizes the amine fully (Free Base).[1] This is often superior for peak shape and loading capacity but requires a hybrid-silica particle (e.g., XBridge or Gemini).[1]

Decision: We will prioritize a High pH (pH 10) Method as the primary protocol. This ensures the amine is neutral, eliminating ionic interactions with silanols and yielding sharp, symmetrical peaks.[1] A Low pH (pH 2) alternative is provided for labs without high-pH compatible columns.[1]

Mobile Phase Design

-

Buffer: 10 mM Ammonium Bicarbonate (pH 10.0). This volatile buffer is LC-MS compatible and maintains the analyte in its neutral form.

-

Organic Modifier: Acetonitrile (ACN).[1] Preferred over Methanol for lower backpressure and sharper peaks with aromatic ketones.[1]

Experimental Protocol (Primary Method)

Reagents & Equipment

-

Reagents: HPLC-grade Acetonitrile, Ammonium Bicarbonate (volatile salt), Milli-Q Water (18.2 MΩ).[1]

-

Standard: 1-(5-Amino-2-fluorophenyl)pentan-1-one Reference Standard (>98% purity).

-

Column: Waters XBridge C18 BEH (4.6 x 100 mm, 3.5 µm) or Phenomenex Gemini-NX C18 (4.6 x 150 mm, 5 µm).[1] Note: Must be pH 1-12 stable.

Instrument Parameters

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Column Temp | 35°C (Controls viscosity and improves reproducibility) |

| Injection Vol | 5.0 - 10.0 µL |

| Detection | UV-Vis / DAD at 245 nm (Quantitation) and 290 nm (Identification) |

| Run Time | 15.0 Minutes |

Gradient Program

-

Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0)

-

Mobile Phase B: Acetonitrile

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 20 | Initial Hold |

| 1.0 | 20 | Start Gradient |

| 8.0 | 90 | Elution of Main Peak |

| 10.0 | 90 | Wash Lipophilic Impurities |

| 10.1 | 20 | Return to Initial |

| 15.0 | 20 | Re-equilibration |

Method Validation (ICH Q2 Guidelines)

To ensure the method is "Trustworthy" and "Self-Validating," the following parameters must be assessed during transfer.

System Suitability Test (SST)

Run 5 replicate injections of the Standard Solution (0.1 mg/mL).[1]

-

RSD of Area: ≤ 2.0% (Indicates precision).[1]

-

Tailing Factor (T): 0.9 < T < 1.3 (Crucial for amine analysis).[1]

-

Theoretical Plates (N): > 5000 (For a 100mm column).[1]

Linearity & Range

Prepare calibration standards at 5 levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

-

Acceptance: R² > 0.999.[1]

Specificity (For Impurities)

If synthetic precursors like 1-(2-fluoro-5-nitrophenyl)pentan-1-one (Nitro precursor) are present:

-

The Nitro group is less polar than the Amino group.[1]

-

Prediction: The Amino-ketone (Target) will elute earlier than the Nitro-ketone.[1] Ensure resolution (Rs) > 2.0 between the target and the late-eluting nitro impurity.[1]

Visualizations & Workflows

Method Development Decision Tree

This diagram illustrates the logic used to select the High pH method over the Low pH alternative.

Figure 1: Decision matrix for selecting mobile phase pH based on analyte basicity and column availability.[1]

Sample Preparation Workflow

Standardized protocol to minimize variability.

Figure 2: Sample preparation workflow ensuring solubility and compatibility with the initial gradient conditions.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Peak Tailing (> 1.5) | Silanol interactions (if using Low pH).[1] | Switch to High pH method (pH 10) or add 0.1% Triethylamine (TEA) to the Low pH buffer as a sacrificial base.[1] |

| Split Peak | Sample solvent mismatch. | If dissolving in 100% ACN, the strong solvent effect can distort early peaks.[1] Dilute the sample with water/buffer to match initial gradient (20% ACN).[1] |

| Retention Drift | Temperature fluctuation or pH shift.[1] | Use a column oven (35°C). Ensure Ammonium Bicarbonate is prepared fresh (it is volatile and pH can drift over 24h).[1] |

| Carryover | Lipophilic pentyl chain sticking to injector.[1] | Use a needle wash of 90:10 ACN:Water.[1] |

References

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (The definitive guide on HPLC theory, specifically Chapter 7 on Method Development).

-

McCalley, D. V. (2010).[1] "Analysis of basic solutes by HPLC." Journal of Chromatography A, 1217(6), 858-880.[1] Link (Authoritative source on using high pH for basic amines).[1]

-

PubChem. "Compound Summary: 5-Amino-1-(5-fluoro-2-methylphenyl)pentan-1-one (Related Structure)."[1] National Library of Medicine.[1] Link (Used for pKa and LogP estimation logic).[1]

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link (The regulatory standard for validation).[1]

Sources

Application Notes and Protocols for the Crystallization of 1-(5-Amino-2-fluorophenyl)pentan-1-one

Introduction: The Critical Role of Crystalline Form in Drug Development

In the landscape of pharmaceutical sciences, the solid-state form of an active pharmaceutical ingredient (API) is of paramount importance, profoundly influencing its therapeutic efficacy and manufacturability. For a molecule like 1-(5-Amino-2-fluorophenyl)pentan-1-one, a potential building block in drug discovery, achieving a stable and pure crystalline form is a critical determinant of its future success. The ability of an API to exist in multiple crystalline forms, a phenomenon known as polymorphism, can lead to significant variations in solubility, dissolution rate, bioavailability, and stability.[1][2][3] Consequently, the development of a robust and reproducible crystallization process is not merely a purification step but a foundational element in ensuring consistent drug performance and quality.

This guide provides a comprehensive overview of crystallization techniques tailored for 1-(5-Amino-2-fluorophenyl)pentan-1-one, drawing upon established principles for aromatic ketones and fluorinated compounds. The protocols herein are designed to be self-validating systems, offering researchers a logical framework for optimizing the crystallization of this and structurally related molecules.

Understanding the Molecule: Physicochemical Properties and Their Implications

-

Aromatic Ketone Core: The phenylpentanone structure suggests a degree of hydrophobicity and potential for π-π stacking interactions, which can favor crystallization.

-

Amino Group: The presence of an amino group introduces a polar, hydrogen-bond donating functionality. This can increase solubility in polar solvents and offers opportunities for forming salts to modulate solubility and crystal packing.[3]

-

Fluorine Substituent: The fluorine atom can influence the electronic properties of the aromatic ring and participate in non-covalent interactions, potentially impacting crystal packing and polymorphism.[4]

These features suggest that a systematic screening of solvents, considering both polarity and hydrogen bonding capacity, will be crucial for successful crystallization.

The Science of Crystallization: From Supersaturation to Crystal Growth

Crystallization is a thermodynamic process driven by supersaturation, the state where the concentration of a solute in a solution exceeds its equilibrium solubility.[5] This can be achieved through various methods, including cooling, solvent evaporation, or the addition of an anti-solvent. The process unfolds in two main stages:

-

Nucleation: The initial formation of small, stable crystalline entities (nuclei) from the supersaturated solution.[6]

-

Crystal Growth: The subsequent growth of these nuclei into larger, well-defined crystals.[6]

Controlling the rate of supersaturation is key to obtaining high-quality crystals. Rapid supersaturation often leads to the formation of many small crystals or even amorphous precipitate, while slow, controlled supersaturation favors the growth of larger, more ordered crystals.[]

Strategic Solvent Selection: The Foundation of a Successful Crystallization

The choice of solvent is the most critical parameter in developing a crystallization process.[8] An ideal solvent system should exhibit:

-

Moderate solubility of the compound at elevated temperatures.

-

Low solubility of the compound at lower temperatures.

-

A significant positive temperature coefficient of solubility.

-

The ability to form a stable supersaturated solution.

-

Non-reactivity with the compound.

-

Appropriate volatility for the chosen crystallization method.

The following table provides a starting point for solvent screening for 1-(5-Amino-2-fluorophenyl)pentan-1-one, categorized by solvent class.

| Solvent Class | Examples | Rationale for Use with 1-(5-Amino-2-fluorophenyl)pentan-1-one |

| Alcohols | Ethanol, Methanol, Isopropanol | Good general-purpose solvents that can engage in hydrogen bonding with the amino group. |

| Ketones | Acetone, Methyl Ethyl Ketone | The ketone functionality of the solvent can interact favorably with the aromatic ketone of the solute.[9] |

| Esters | Ethyl Acetate, Isopropyl Acetate | Offer a balance of polarity and are often good choices for recrystallization.[9] |

| Aromatic Hydrocarbons | Toluene | Can promote crystallization through π-π stacking interactions with the phenyl ring.[10] |

| Ethers | Tetrahydrofuran (THF), Dioxane | Can be effective, particularly in anti-solvent combinations. |

| Nitriles | Acetonitrile | A polar aprotic solvent that can be a good choice for compounds with polar functional groups. |

| Water | Can be used as an anti-solvent or in combination with miscible organic solvents.[9] |

Experimental Protocols

The following protocols provide detailed methodologies for the crystallization of 1-(5-Amino-2-fluorophenyl)pentan-1-one. It is recommended to start with small-scale experiments to screen for suitable conditions before scaling up.

Protocol 1: Cooling Crystallization

This is often the simplest and most common crystallization technique.[11] It relies on the principle that the solubility of the compound decreases as the temperature of the solution is lowered.[]

Workflow for Cooling Crystallization:

Caption: Workflow for Cooling Crystallization.

Step-by-Step Methodology:

-

Solvent Screening: In separate small vials, test the solubility of a few milligrams of 1-(5-Amino-2-fluorophenyl)pentan-1-one in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) at room temperature and upon heating. Identify a solvent that dissolves the compound when hot but shows limited solubility at room temperature or upon cooling.

-

Dissolution: In a suitable flask, add the crude 1-(5-Amino-2-fluorophenyl)pentan-1-one and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal excess of solvent to ensure complete dissolution.

-

Hot Filtration (Optional but Recommended): If any insoluble impurities are present, filter the hot solution through a pre-warmed funnel with filter paper. This step is crucial to prevent premature crystallization and to remove particulate matter.

-

Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, the cooling rate can be further controlled by placing the flask in an insulated container. For even lower solubility, the flask can be subsequently placed in a refrigerator or freezer.

-

Crystal Isolation: Once a satisfactory amount of crystals has formed, isolate them by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

-

Drying: Dry the crystals under vacuum to remove any remaining solvent.

Protocol 2: Anti-Solvent Crystallization

This technique involves the addition of a second solvent (the anti-solvent) in which the compound is insoluble, to a solution of the compound in a solvent in which it is soluble.[12][13] This induces supersaturation and subsequent crystallization.

Workflow for Anti-Solvent Crystallization:

Caption: Workflow for Anti-Solvent Crystallization.

Step-by-Step Methodology:

-

Solvent System Selection: Identify a solvent in which 1-(5-Amino-2-fluorophenyl)pentan-1-one is highly soluble (the "solvent") and an anti-solvent in which it is poorly soluble (the "anti-solvent"). The two solvents must be miscible. Common pairs include ethanol/water, acetone/hexane, and THF/hexane.[9]

-

Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature.

-

Anti-Solvent Addition: Slowly add the anti-solvent dropwise to the stirred solution. Continue addition until the solution becomes persistently turbid, indicating the onset of precipitation.

-

Crystal Growth: At this point, you can either:

-

Stop the addition and allow the solution to stand undisturbed for a period to allow for crystal growth.

-

Add a few drops of the "good" solvent back into the solution until it becomes clear again, and then allow the solution to stand. The slow evaporation of the more volatile solvent can lead to gradual crystallization.

-

-

Isolation and Drying: Isolate, wash (with a solvent/anti-solvent mixture), and dry the crystals as described in the cooling crystallization protocol.

Protocol 3: Vapor Diffusion

Vapor diffusion is an excellent method for growing high-quality single crystals, especially when only small amounts of the compound are available.[10][14] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.

Workflow for Vapor Diffusion:

Sources

- 1. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nishkaresearch.com [nishkaresearch.com]

- 3. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - GBMSA [gbmsa.org.za]

- 4. Organofluorine chemistry - Wikipedia [en.wikipedia.org]